molecular formula C25H23FN4O4S B2375542 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-08-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2375542
CAS No.: 1021215-08-6
M. Wt: 494.54
InChI Key: ITNHXQZEJAZBCA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a phenyl ring. It also contains a carboxamide group, a methoxy group, and a fluorine atom. These groups could potentially confer a variety of chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the pyrazolo[3,4-b]pyridine ring, with the other groups adding three-dimensionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the fluorine atom could be involved in electrophilic aromatic substitution reactions, and the methoxy group could undergo demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polar groups, its boiling and melting points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by its functional groups .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are extensively studied for their pharmacological properties. For example, 3-aryl-5-cyanopyrazolo[3,4-b]pyridines were investigated for their tautomeric preferences and molecular structures, demonstrating the versatility of pyrazole-based compounds in synthesizing structurally diverse molecules with potential therapeutic applications (Quiroga et al., 1999).

Fluorophore Development

Heteroatom-containing organic fluorophores, including those derived from pyrazole structures, have been designed for applications as fluorescent pH sensors. These compounds exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful in the development of fluorescent probes for biological and environmental sensing (Yang et al., 2013).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their corrosion inhibition properties. Compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate have shown significant inhibition efficiency on mild steel in corrosive environments, indicating the potential industrial applications of such compounds in protecting metal surfaces from corrosion (Yadav et al., 2015).

Antitubercular and Antibacterial Activities

The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their potential as antitubercular and antibacterial agents. Such studies underline the significance of pyrazole-based compounds in addressing infectious diseases and highlight their role in the discovery of new therapeutic agents (Hassan et al., 2015).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. Based on its structure, it could potentially interact with a variety of enzymes and receptors .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. It could also include the development of analogs with improved properties .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-15-23-21(25(31)27-18-7-9-20(34-2)10-8-18)13-22(16-3-5-17(26)6-4-16)28-24(23)30(29-15)19-11-12-35(32,33)14-19/h3-10,13,19H,11-12,14H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNHXQZEJAZBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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